2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZGFFCHFHJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Substituted Quinoline Core
- The quinoline ring system bearing the 6-methyl and 2-(4-tert-butylphenyl) substituents can be prepared by established methods such as the Friedländer synthesis or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a halogenated quinoline intermediate and a 4-tert-butylphenyl boronic acid or stannane derivative.
- The methyl group at the 6-position is introduced either by starting from a 6-methyl-substituted precursor or by selective methylation of the quinoline ring prior to further functionalization.
Conversion to Carbonyl Chloride
- The final step involves converting the carboxylic acid or ester at the 4-position to the corresponding acid chloride. This is commonly done using reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).
- The reaction is typically performed under anhydrous conditions in an inert solvent such as dichloromethane or chloroform, often with catalytic amounts of DMF to activate the reagent.
- Reaction temperatures are controlled, often at 0 °C to room temperature, to avoid decomposition or side reactions.
- The acid chloride product is isolated by removal of excess reagent and solvent under reduced pressure, often followed by purification via recrystallization or chromatography.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Pd-catalyzed cross-coupling (Suzuki) | Toluene, dioxane, or DMF | 50–100 °C | 8–24 h | Use of base (e.g., K2CO3) and ligand for Pd catalyst |
| Carboxyl group introduction | Directed lithiation + CO2 or oxidation | THF, diethyl ether | -78 °C to 25 °C | 1–4 h | Careful control to avoid over-oxidation |
| Acid chloride formation | Thionyl chloride or oxalyl chloride | Dichloromethane, chloroform | 0–25 °C | 1–3 h | Catalytic DMF may be added to accelerate reaction |
Research Findings and Optimization Notes
- Solvent choice: Chloroform or dichloromethane are preferred for acid chloride formation due to good solubility and ease of removal.
- Reaction temperature: Maintaining 0–25 °C during acid chloride formation minimizes side reactions and degradation of sensitive quinoline moieties.
- Reaction time: Typically 1–3 hours for complete conversion; longer times may lead to by-products and decreased yield.
- Purity considerations: The acid chloride is moisture sensitive; therefore, strict anhydrous conditions and inert atmosphere (nitrogen or argon) are essential to prevent hydrolysis.
- Yield: Optimized procedures report yields in the range of 70–85% for the acid chloride step, depending on the purity of starting materials and reaction conditions.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Materials | Advantages | Limitations |
|---|---|---|---|---|
| Quinoline core synthesis | Pd-catalyzed cross-coupling | 6-methyl-4-halogenated quinoline, 4-tert-butylphenyl boronic acid | High regioselectivity, versatile | Requires expensive catalysts |
| Carboxyl group installation | Directed lithiation + CO2 or oxidation | Organolithium reagents, CO2, oxidants | High functional group specificity | Sensitive to moisture and temperature |
| Acid chloride formation | Reaction with SOCl2 or (COCl)2 | Thionyl chloride or oxalyl chloride | Efficient conversion to acid chloride | Moisture sensitive, requires dry conditions |
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Friedel-Crafts Alkylation Reagents: Such as aluminum chloride (AlCl3) for introducing alkyl groups.
Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can form amides, while reacting with alcohols can form esters.
Scientific Research Applications
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Reactivity and Functional Differences
- Steric Effects : The tert-butyl group in the target compound significantly hinders nucleophilic attack at the carbonyl carbon, as observed in analogous systems where bulky substituents reduce reaction rates with amines or alcohols . In contrast, the linear butyl chain in QY-3532 allows faster condensation with nucleophiles like ethylenediamine or carbamide .
- Electronic Effects : The tert-butyl group’s electron-donating inductive effect stabilizes the carbonyl chloride but may reduce electrophilicity compared to electron-withdrawing substituents (e.g., furyl in ). The butoxy group in sc-320558 provides resonance stabilization, balancing reactivity and solubility .
- Solubility : The tert-butyl and methyl groups render the target compound highly lipophilic, limiting aqueous solubility. In contrast, the furyl analog () and butoxyphenyl derivative (sc-320558) exhibit improved solubility in organic polar solvents .
Regulatory and Commercial Considerations
- For example, sc-320558 is sold at $150/100 mg, while Combi-Blocks offers QY-3532 at 95% purity .
Biological Activity
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline ring system with a tert-butyl group attached to one of the phenyl rings and a carbonyl chloride functional group. Its molecular formula is with a molecular weight of approximately 337.84 g/mol. The carbonyl chloride group enhances its reactivity, allowing it to form covalent bonds with various biological molecules, which is crucial for its biological activity.
The mechanism of action for this compound primarily involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity enables the compound to interact with cellular proteins and enzymes, potentially leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
- Overview : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens.
- Findings : It has demonstrated significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
2. Anticancer Properties
- Overview : The compound has been evaluated for its anticancer potential.
- Findings : In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. Specific studies have shown that it can inhibit cell proliferation in various cancer types, making it a candidate for further cancer research .
3. Antimalarial Activity
- Overview : Emerging evidence suggests potential antimalarial activity.
- Findings : The compound may inhibit critical proteins involved in the malaria parasite's life cycle, although more research is needed to fully understand this effect .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Study :
- A study tested the compound against various bacterial strains, revealing significant antimicrobial effects with minimum inhibitory concentrations (MICs) indicating strong activity against resistant strains.
-
Anticancer Study :
- In vitro assays on breast cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
-
Antimalarial Study :
- Preliminary studies indicated that the compound could inhibit specific enzymes critical for the survival of Plasmodium falciparum, suggesting a pathway for further exploration in antimalarial drug development.
Q & A
Q. What are the standard synthetic protocols for 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride?
The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:
- Friedländer or Gould–Jacob reactions to construct the quinoline core.
- Chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
- Functionalization of the 4-tert-butylphenyl group via Suzuki-Miyaura coupling or electrophilic substitution .
Q. Example Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C | Quinoline-4-carboxylic acid | 65% |
| 2 | SOCl₂, reflux | Carbonyl chloride derivative | 85% |
| 3 | tert-butylbenzene, AlCl₃ | Target compound | 70% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement) .
- IR Spectroscopy : Identifies the carbonyl chloride stretch (~1800 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Hazard Classification : Irritant (skin/eyes); requires PPE (gloves, goggles) and fume hoods.
- Storage : In airtight containers under anhydrous conditions to prevent hydrolysis.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DOE) : Screen variables (temperature, solvent polarity, catalyst loading) systematically.
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity of the carbonyl chloride group.
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions .
Q. What strategies elucidate the compound’s reactivity with nucleophiles?
- Kinetic Studies : Measure reaction rates with amines/thiols under varying pH and temperature.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity.
- Trapping Intermediates : Isolate acylated products (e.g., amides) for structural validation .
Q. How can structure-activity relationships (SAR) guide its application in drug discovery?
- Biological Assays : Test derivatives for antimicrobial/anticancer activity (e.g., MIC, IC₅₀).
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
- Modifications : Introduce electron-withdrawing groups on the quinoline ring to enhance potency .
Q. Example SAR Table
| Derivative | Substituent | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 25.3 |
| Nitro- | -NO₂ | 12.7 |
| Fluoro- | -F | 18.9 |
Q. How are contradictions in spectral data resolved during characterization?
- Cross-Validation : Compare NMR shifts with computed spectra (e.g., ACD/Labs).
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps.
- Isotopic Labeling : ¹³C-labeled analogs confirm peak assignments in complex spectra .
Methodological Recommendations
- Crystallography : For ambiguous structures, collect high-resolution data (≤1.0 Å) and refine with SHELXL .
- Reaction Optimization : Employ flow chemistry for exothermic chlorination steps to improve safety and yield.
- Data Reproducibility : Archive raw spectral data (e.g., Bruker .dx files) and publish crystallographic CIF files.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
